(Butylamino)methanol

Description

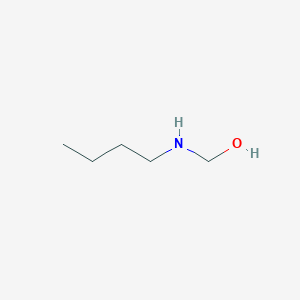

The term "(Butylamino)methanol" refers to a hypothetical alkanolamine with a butylamino (-NH-C₄H₉) group attached to a methanol (CH₃OH) backbone. Based on IUPAC substitutive nomenclature rules , its structure would be HO-CH₂-NH-(CH₂)₃CH₃, making it a secondary amine. Instead, structurally related compounds like 2-(butylamino)ethanol (a secondary amine with an ethanol backbone) and other alkanolamines are well-documented. For this analysis, we will focus on 2-(butylamino)ethanol (CAS 111-75-1) as the primary comparator, given its structural similarity and available data .

Properties

IUPAC Name |

butylaminomethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-3-4-6-5-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSXDDWCZPBQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610335 | |

| Record name | (Butylamino)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76733-36-3 | |

| Record name | (Butylamino)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylaminomethanol can be synthesized through several methods. One common method involves the reaction of butylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, butylaminomethanol is produced using high-pressure homogenization and ultrasonication techniques. These methods ensure the efficient mixing of reactants and the formation of the desired product. The use of phase inversion temperature and emulsion inversion point techniques also aids in the large-scale production of butylaminomethanol .

Chemical Reactions Analysis

Types of Reactions

Butylaminomethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions

Major Products Formed

Oxidation: Butylaminomethanol can be oxidized to butylaminoacetaldehyde.

Reduction: Reduction can yield butylamine.

Substitution: Substitution reactions can produce various butylamino derivatives

Scientific Research Applications

Butylaminomethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a reagent in biochemical assays and enzyme studies.

Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of surfactants, corrosion inhibitors, and emulsifiers .

Mechanism of Action

The mechanism of action of butylaminomethanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Structural Analogs: Primary, Secondary, and Tertiary Alkanolamines

Alkanolamines vary by the type of amine (primary, secondary, tertiary) and alcohol chain length. Key examples include:

Key Findings :

- Reactivity: Primary amines (e.g., ethanolamine) exhibit higher nucleophilicity and reactivity in gas-sorption applications compared to secondary/tertiary analogs. Tertiary amines (e.g., DEAE) are less reactive but stable in acidic conditions .

- Applications: Secondary amines like 2-(butylamino)ethanol are preferred in low-odor formulations (e.g., paints) due to reduced volatility .

Functional Analogs: Butylamino Derivatives in Pharmaceuticals

Butylamino groups are critical in bioactive compounds:

Key Findings :

- Bioactivity: Butylamino groups enhance lipid solubility, improving cell membrane penetration (e.g., bumetanide’s renal tubule targeting ).

- Synthetic Utility: Butylamino moieties are introduced via nucleophilic substitution (e.g., aminoanthraquinones ) or condensation (e.g., hydrazides ).

Cytotoxic Aminoanthraquinones with Butylamino Groups

Aminoanthraquinones like 2-(butylamino)anthracene-9,10-dione (IC₅₀ = 1.1 µg/mL against MCF-7 cells) demonstrate strong cytotoxic activity compared to non-alkylated analogs. The butyl chain enhances lipophilicity, promoting cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.